Technical Whitepaper: 4-(2-Aminoethyl)-2-methyl-2H-indazole in Medicinal Chemistry
Technical Whitepaper: 4-(2-Aminoethyl)-2-methyl-2H-indazole in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the architectural selection of core scaffolds dictates the success of target engagement, metabolic stability, and intellectual property novelty. 4-(2-Aminoethyl)-2-methyl-2H-indazole (CAS: 1159511-58-6) has emerged as a highly versatile, privileged building block for the synthesis of advanced therapeutics 1.
Unlike the more ubiquitous 1H-indazole tautomer, the N2-methylated 2H-indazole core locks the heterocycle into a specific electronic configuration, offering unique hydrogen-bonding profiles and altered dipole moments. This makes it an exceptional bioisostere for phenols and indoles, particularly in the design of kinase inhibitors (e.g., SGK1, Tie2, SRC) and antiprotozoal agents [[2]]() 3. The presence of a flexible 2-aminoethyl linker at the C4 position provides a highly reactive primary amine, serving as an ideal anchor for fragment-based drug discovery (FBDD) and combinatorial library generation.
Physicochemical Profiling & Structural Rationale
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream synthetic workflows and biological assays.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 4-(2-Aminoethyl)-2-methyl-2H-indazole |
| CAS Number | 1159511-58-6 1 |
| Molecular Weight | 175.23 g/mol 4 |
| Molecular Formula | C10H13N3 1 |
| Synonyms | 2-(2-Methyl-2H-indazol-4-yl)ethylamine |
| Key Structural Features | N2-methylated 2H-indazole core; C4-linked primary amine |
Mechanistic Significance of the Scaffold
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The 2H-Indazole Core : In unsubstituted indazoles, the 1H-tautomer is thermodynamically favored. By synthetically fixing the methyl group at the N2 position, the N1 atom is forced to act exclusively as a hydrogen bond acceptor 5. This subtle electronic shift drastically alters the molecule's interaction with the ATP-binding hinge region of kinases, often yielding superior selectivity profiles compared to 1H-indazole analogs 3.
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The C4 Aminoethyl Vector : The 4-position is situated adjacent to the bridgehead carbon. When the indazole core anchors into a target pocket, the C4 vector typically projects toward the solvent-exposed boundary or into a secondary hydrophobic sub-pocket. The ethyl chain provides exactly two rotatable bonds—striking an optimal balance between flexibility and entropic penalty—allowing the primary amine to be derivatized into amides, ureas, or secondary amines that can capture additional binding interactions.
Target Engagement & Signaling Pathways
2H-indazoles are heavily utilized in the development of Type I and Type II kinase inhibitors 2. The logical flow of target engagement relies on competitive displacement of ATP, which subsequently halts downstream phosphorylation cascades critical for tumor angiogenesis or aberrant cellular proliferation.
Mechanism of Action: 2H-Indazole Scaffold in Kinase Inhibition.
Synthetic Workflows & Experimental Protocols
To maximize the utility of 4-(2-Aminoethyl)-2-methyl-2H-indazole, synthetic protocols must be high-yielding and self-validating. Below are two foundational methodologies for derivatizing this building block.
Protocol A: Amide Coupling (Primary Amine Derivatization)
Objective: Synthesize a targeted library of amide derivatives for structure-activity relationship (SAR) studies. Causality & Design: We utilize HATU over standard EDC/HOBt because HATU generates a highly reactive 7-azabenzotriazole active ester. This accelerates the amidation process and minimizes the epimerization of stereocenters on the carboxylic acid partner. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely deprotonates the amine and neutralizes the reaction environment.
Step-by-Step Methodology:
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Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.
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Coupling: Add 4-(2-aminoethyl)-2-methyl-2H-indazole (1.0 eq) followed immediately by DIPEA (3.0 eq). The rapid addition of DIPEA ensures the primary amine is fully free-based for nucleophilic attack.
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Reaction Monitoring & Self-Validation: Stir at room temperature for 2-4 hours. Withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. Validation: The reaction is complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting mass (m/z 176.1 [M+H]+) and the appearance of the target product mass.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography (SiO₂, DCM/MeOH gradient) to yield the pure amide.
Workflow: Amide Coupling and Validation of 2H-Indazole Derivatives.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Objective: Generate secondary amine derivatives to explore altered hydrogen-bonding networks and increased basicity. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is the reagent of choice. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. A catalytic amount of acetic acid (AcOH) is added to facilitate imine formation by protonating the carbonyl oxygen, making it more electrophilic, without completely protonating the primary amine of the indazole.
Step-by-Step Methodology:
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Imine Formation: Combine 4-(2-aminoethyl)-2-methyl-2H-indazole (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (0.1 eq). Stir for 1 hour at room temperature to allow the imine/iminium equilibrium to establish.
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Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions over 10 minutes to control any mild exotherm.
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Reaction Monitoring & Self-Validation: Stir for 12 hours. Validation: Analyze via LC-MS. The presence of the product mass [M+H]+ and the complete absence of the imine intermediate confirm successful reduction.
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Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM (3x). Wash with brine and dry over MgSO₄.
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Purification: Purify via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% TFA) to isolate the secondary amine as a TFA salt.
References
- Title: 1159511-58-6 | 3H30-1-8N | 4-(2-Aminoethyl)
- Title: 1159511-34-8 | 6-(1-Aminoethyl)-1-methyl-1H-indazole (Related Compound Data)
- Title: Indazoles in Drug Discovery Source: PharmaBlock URL
- Title: Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors Source: PubMed / ChemMedChem URL
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC / RSC Advances URL
Sources
- 1. CAS 1159511-58-6 | 3H30-1-8N | MDL MFCD12028594 | 4-(2-Aminoethyl)-2-methyl-2H-indazole | SynQuest Laboratories [synquestlabs.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1159511-34-8|6-(1-Aminoethyl)-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
